1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-14(16-8-10-4-3-7-19-10)17-13-9-15-12-6-2-1-5-11(12)13/h1-7,9,15H,8H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGNFVHJJGHYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of 1 Furan 2 Ylmethyl 3 1h Indol 3 Yl Urea
Receptor Binding Affinities and Interactions
No studies detailing the receptor binding profile of 1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea are available.
Enzymatic Inhibition Studies
There is no published research on the enzymatic inhibition properties of this compound.
Identification of Specific Enzyme Targets
Specific enzyme targets for this compound have not been identified in the scientific literature.
Inhibitory Potential Characterization
The inhibitory potential of this compound has not been characterized.
Modulation of Biological Pathways
Information regarding the modulation of any biological pathways by this compound is not available.
Cellular Target Identification (In Vitro)
There are no in vitro studies that identify the cellular targets of this compound.
Structure Activity Relationship Sar Studies of 1 Furan 2 Ylmethyl 3 1h Indol 3 Yl Urea Analogues
Impact of Substituent Modifications on Biological Activity
The biological activity of diaryl urea (B33335) compounds, including analogues of 1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea, is significantly influenced by the nature and position of substituents on the aromatic rings. nih.govmdpi.com Modifications can affect the compound's electronic properties, lipophilicity, steric hindrance, and hydrogen bonding capacity, all of which play a role in its interaction with biological targets.
Research on various diaryl urea derivatives has demonstrated that the introduction of specific functional groups can enhance or diminish their pharmacological effects. For instance, in a series of diaryl urea compounds designed as antiproliferative agents, the presence of an amide group and a benzothiophene (B83047) ring, along with specific substitutions on the phenyl rings, was found to enhance activity. nih.gov The elongation of the molecule by introducing a methylene (B1212753) spacer group between a distal benzene (B151609) ring and the urea group also proved beneficial for antiproliferative activity. nih.gov
In the context of this compound, modifications to either the furan (B31954) or indole (B1671886) ring, or the urea linker, would be expected to modulate its biological profile. The following sections will delve into the specific impacts of these modifications.
Role of Furan Ring Substitutions on Pharmacological Profiles
The furan ring is a versatile heterocyclic scaffold found in numerous biologically active compounds and is known for its diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. ijabbr.comijabbr.comutripoli.edu.ly The electron-rich nature and aromaticity of the furan ring enable it to engage in various electronic interactions with biological macromolecules, contributing to the stability and bioavailability of the parent compound. ijabbr.com
Substitutions on the furan ring of this compound can significantly alter its pharmacological profile. The introduction of different functional groups can lead to a wide array of derivatives with modified activities. ijabbr.com For example, studies on furan-2-carboxamides have shown that substitutions on the furan ring are a key area for exploration to enhance antibiofilm activity. nih.gov
In a study of furan chalcone (B49325) analogues, structural modifications through the introduction of electron-donating and electron-withdrawing groups on the aromatic rings influenced their urease inhibitory potential. mdpi.com Specifically, compounds containing chloro and carboxylic acid groups were found to be more active. mdpi.com This suggests that similar substitutions on the furan moiety of this compound could modulate its activity.
The following table illustrates the impact of furan ring substitutions on the biological activity of related compounds, providing a predictive framework for this compound analogues.
| Compound/Analogue | Substitution on Furan Ring | Biological Activity | Reference |
| Furan Chalcone Analogue 4h | 2',5'-dichlorophenyl at position 5 | Most active urease inhibitor (IC50 = 16.13 µM) | mdpi.com |
| Furan Chalcone Analogue 4s | 2'-chlorophenyl at position 5 | Potent urease inhibitor (IC50 = 18.75 µM) | mdpi.com |
| 3-aryl-3-(furan-2-yl)propanoic acid | 2,4-dimethylphenyl | Antibacterial activity (MIC = 64 µg/mL against E. coli) | ijabbr.com |
Influence of Indole Ring Substitutions on Therapeutic Potency
The indole nucleus is a prominent feature in many natural and synthetic molecules with significant biological activity. researchgate.netnih.gov Its unique structure allows it to mimic peptide structures and bind to various enzymes, making it a valuable scaffold in drug discovery. researchgate.net The indole ring itself can be extensively modified to generate novel drug candidates for a wide range of diseases. researchgate.net
Substitutions on the indole ring of this compound are expected to have a profound impact on its therapeutic potency. The position and nature of the substituent can alter the electronic and steric properties of the molecule, thereby influencing its binding affinity to target proteins. nih.gov
For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, substitutions at different positions of the indole ring showed varied effects on their antagonist activity. researchgate.net Fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net Furthermore, substitution at position 4 of the indole ring was generally unfavorable, while substitution at position 7 was the most favorable for methoxy (B1213986) group substituted derivatives. researchgate.net
The table below summarizes the effects of indole ring substitutions on the activity of related compounds.
| Compound/Analogue | Substitution on Indole Ring | Effect on Biological Activity | Reference |
| 3-Substituted 1H-indole-2-carboxylic acid | Fluorine substitution | More potent than chlorine substitution | researchgate.net |
| 3-Substituted 1H-indole-2-carboxylic acid | Substitution at position 4 | Least favorable for activity | researchgate.net |
| 3-Substituted 1H-indole-2-carboxylic acid | Methoxy group at position 7 | Most favorable for activity | researchgate.net |
Significance of the Urea Linker in Modulating Biological Response
The urea linker (-NH-CO-NH-) is a critical component in many biologically active molecules, including the class of diaryl ureas. This linker is not merely a spacer but actively participates in binding to biological targets, primarily through hydrogen bond formation. The two N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor.
Stereochemical Considerations and Activity Profiles
While this compound itself does not possess a chiral center, the introduction of chiral substituents on either the furan or indole rings, or on a modified linker, would necessitate stereochemical considerations. The three-dimensional arrangement of atoms in a molecule can be critical for its biological activity, as biological targets such as enzymes and receptors are often chiral.
Enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer being more active (eutomer) and the other less active or even responsible for adverse effects (distomer). Therefore, if chiral analogues of this compound were to be synthesized, the separation and individual testing of the stereoisomers would be essential to determine their specific activity profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.com QSAR studies are instrumental in drug design, allowing for the prediction of the activity of novel or even unsynthesized compounds. nih.gov
For diaryl urea derivatives, QSAR models have been developed to predict their inhibitory activity against various targets. nih.govmui.ac.irnih.gov These models typically use a range of molecular descriptors that quantify different aspects of the molecular structure, such as size, shape, aromaticity, and polarizability. nih.govmui.ac.irnih.gov
In a QSAR study of diaryl urea derivatives as B-RAF inhibitors, descriptors related to size, degree of branching, aromaticity, and polarizability were found to be important for their inhibitory activity. nih.govmui.ac.irnih.gov Both linear (Multiple Linear Regressions) and nonlinear (Partial Least Squares Least Squares Support Vector Machine) models have been employed, with the nonlinear models often showing better predictive ability for compounds with a urea structure. nih.govmui.ac.ir
A QSAR model for this compound analogues could be developed using a dataset of synthesized compounds with their corresponding biological activities. Such a model would be a valuable tool for guiding the design of new analogues with enhanced therapeutic potential. eurjchem.com
Based on a comprehensive search of available scientific literature, specific computational and theoretical investigation data for the exact compound This compound are not present in the public domain.
While extensive research exists on the individual components (furan, indole, and urea) and on structurally related derivatives, generating an article that focuses solely on "this compound" as per the specified outline is not possible without the exact research findings for this molecule.
Computational studies, including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, molecular dynamics simulations, and molecular docking, are highly specific to the unique three-dimensional structure and electronic distribution of a particular molecule. Extrapolating data from related but different compounds would be scientifically inaccurate and would not adhere to the strict requirement of focusing exclusively on the requested chemical entity.
Therefore, the following article cannot be constructed with scientifically validated data at this time. Further experimental and computational research would be required to produce the specific findings needed to populate the requested sections.
Computational and Theoretical Investigations of 1 Furan 2 Ylmethyl 3 1h Indol 3 Yl Urea
Molecular Docking Studies for Ligand-Target Interactions
Elucidation of Binding Modes at Active Sites
Molecular docking simulations are pivotal in computational drug design for predicting the binding orientation and affinity of a small molecule to a target protein's active site. For 1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea, the distinct chemical moieties—furan (B31954), indole (B1671886), and urea (B33335)—are all known to participate in significant intermolecular interactions that stabilize the ligand-receptor complex.
The central urea group is a classic hydrogen bond donor and acceptor. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This allows for robust anchoring within an active site, a feature seen in many urea-based inhibitors. For instance, docking studies of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs with the Epidermal Growth Factor Receptor (EGFR) have shown crucial H-bond interactions involving the carbonyl group and key residues like Lys745. nih.gov
The aromatic furan and indole rings contribute primarily through hydrophobic and π-system interactions. Pi-pi stacking is a common binding feature for such heterocyclic rings. ijper.org In studies of furan derivatives docked with E. coli enoyl reductase, pi-pi stacking interactions with phenylalanine (PHE 94) and tyrosine (TYR 146) residues were identified as critical for binding. ijper.org Similarly, the indole ring can engage in various non-covalent interactions, including pi-pi stacking, pi-alkyl, and pi-sulfur interactions with lipophilic amino acid residues inside the binding cavity. mdpi.com The combination of hydrogen bonding from the urea core and hydrophobic/π-interactions from the terminal rings suggests that this compound can adopt a binding mode that leverages multiple types of interactions to achieve high affinity and specificity for a target protein.
| Molecular Moiety | Potential Interaction Type | Interacting Residues (Examples) | Reference |
|---|---|---|---|
| Urea (-NH-CO-NH-) | Hydrogen Bonding (Donor/Acceptor) | Lysine, Aspartate, Serine | nih.gov |
| Furan Ring | Pi-Pi Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Leucine | ijper.org |
| Indole Ring | Pi-Pi Stacking, Pi-Alkyl, Pi-Sulfur, Hydrophobic Interactions | Tyrosine, Tryptophan, Proline, Cysteine, Methionine | mdpi.com |
Prediction of Pharmacokinetic Profiles (ADME Aspects)
The pharmacokinetic profile of a drug candidate, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), is critical to its potential success. In silico tools are widely used for the early prediction of ADME properties, helping to identify compounds with favorable drug-like characteristics. nih.govresearchgate.net The ADME profile of this compound can be estimated by analyzing its physicochemical properties against established rules for drug-likeness, such as Lipinski's Rule of Five.
These rules correlate molecular properties with oral bioavailability. For a compound to be considered drug-like under Lipinski's rules, it should generally meet the following criteria: a molecular weight (MW) under 500 Da, a logP (octanol-water partition coefficient) less than 5, fewer than 5 hydrogen bond donors (HBD), and fewer than 10 hydrogen bond acceptors (HBA). Analysis of this compound shows that it conforms to these guidelines, suggesting a high probability of good oral absorption and membrane permeability. Other parameters like the Topological Polar Surface Area (TPSA) and the number of rotatable bonds are also important predictors of oral bioavailability.
Absorption : With a molecular weight of 269.29 g/mol and a predicted logP value well within the acceptable range, the compound is expected to have good passive absorption through the gastrointestinal tract. mdpi.com
Distribution : Plasma protein binding for urea derivatives can be moderate, around 60%, which allows for sufficient free drug concentration to reach target tissues. mdpi.com The compound's lipophilicity suggests it may distribute into tissues with high blood perfusion. mdpi.com
Metabolism : The furan moiety is known to undergo metabolic activation by cytochrome P450 enzymes, particularly CYP2E1. nih.gov This suggests that the metabolism of this compound would likely occur in the liver, potentially leading to the formation of reactive metabolites.
Excretion : The metabolic products are typically rendered more polar to facilitate renal or fecal excretion. mdpi.com
| Property | Predicted Value | Lipinski's Rule Compliance | Significance |
|---|---|---|---|
| Molecular Weight (MW) | 269.29 g/mol | Yes (<500) | Influences absorption and diffusion |
| logP | 2.6 - 2.9 | Yes (<5) | Predicts membrane permeability |
| Hydrogen Bond Donors (HBD) | 3 | Yes (<5) | Affects solubility and permeability |
| Hydrogen Bond Acceptors (HBA) | 4 | Yes (<10) | Affects solubility and permeability |
| Rotatable Bonds | 4 | Favorable (≤10) | Relates to conformational flexibility and oral bioavailability |
| Topological Polar Surface Area (TPSA) | 80.85 Ų | Favorable (≤140 Ų) | Predicts cell permeability |
Conformational Analysis and Molecular Stability Predictions
The three-dimensional structure and stability of this compound are governed by the rotational freedom around its single bonds and the potential for intramolecular interactions. The molecule possesses several rotatable bonds: between the furan ring and the methylene (B1212753) bridge, the methylene bridge and the urea nitrogen, and the urea nitrogen and the indole ring. The relative orientation of the planar furan and indole rings is defined by the dihedral angles around these bonds.
Molecular stability and reactivity can be theoretically predicted using quantum chemical calculations, such as Density Functional Theory (DFT). jmaterenvironsci.com A key parameter derived from these calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO energy gap generally indicates high molecular stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For related furan derivatives, the HOMO is often located on the electron-rich furan or indole rings, while the LUMO may be distributed across the urea and aromatic systems. jmaterenvironsci.comustc.edu.cn
| Parameter | Description | Predicted Importance for the Compound |
|---|---|---|
| Dihedral Angles | Rotation around single bonds defining the 3D shape. | High; determines the relative orientation of furan and indole rings. |
| Intramolecular H-Bonds | Non-covalent bonds within the molecule (e.g., N-H···O). | High; can lock the conformation, increasing stability. nih.gov |
| HOMO-LUMO Energy Gap | Difference in energy between the highest occupied and lowest unoccupied molecular orbitals. | High; a larger gap suggests greater kinetic stability and lower reactivity. researchgate.net |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method used to investigate charge delocalization and hyperconjugative interactions within a molecule. acadpubl.eu It reinterprets the complex molecular wavefunction in terms of localized Lewis-type orbitals (bonds and lone pairs) and their interactions. These interactions, represented as delocalizations from a filled donor NBO to an empty acceptor NBO, are key to understanding molecular stability. The stabilization energy (E(2)) associated with each interaction quantifies its significance.
Urea Resonance : The most prominent interactions involve the delocalization of lone pair (n) electron density from the nitrogen atoms of the urea group into the antibonding π* orbital of the carbonyl group (n_N → π*_C=O). This is the fundamental resonance that stabilizes the amide/urea functionality.
Furan and Indole Interactions : The lone pairs of the furan oxygen (n_O) and the indole nitrogen (n_N) can delocalize into the antibonding π* orbitals of their respective aromatic rings.
Inter-group Delocalization : Charge delocalization can also occur from the lone pairs of the urea nitrogens and oxygen into the antibonding π* orbitals of the adjacent furan and indole rings. These n → π* interactions result in intramolecular charge transfer that enhances the stability of the molecular structure. acadpubl.eu
| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Effect on Stability |
|---|---|---|---|
| Nitrogen Lone Pair (n_N) in Urea | Carbonyl Antibonding (π_C=O) | n → π | Strong stabilization of the urea group (resonance). |
| Oxygen Lone Pair (n_O) in Furan | Ring Antibonding (π_C=C) | n → π | Contributes to the aromaticity and stability of the furan ring. |
| Nitrogen Lone Pair (n_N) in Indole | Ring Antibonding (π_C=C) | n → π | Contributes to the aromaticity and stability of the indole ring. |
| Urea N/O Lone Pairs (n_N, n_O) | Aromatic Ring Antibonding (π) | n → π | Enhances overall molecular stability through charge delocalization across moieties. acadpubl.eu |
Advanced Research Directions and Future Perspectives for 1 Furan 2 Ylmethyl 3 1h Indol 3 Yl Urea
Rational Design of Novel Analogues and Derivatizations
The rational design of new analogues based on the 1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea scaffold is a primary avenue for enhancing potency, selectivity, and pharmacokinetic properties. This process relies on a deep understanding of structure-activity relationships (SAR), which delineate how specific chemical modifications influence biological activity. nih.govnih.gov For diaryl urea (B33335) derivatives, the urea linker is often critical, acting as a hydrogen bond donor-acceptor hinge that anchors the molecule within a target's binding site. nih.gov Future research will likely focus on systematic modifications of the indole (B1671886) and furan (B31954) rings to explore and optimize these interactions.
Key derivatization strategies could include:
Substitution on the Indole Ring: The indole nucleus offers several positions for substitution. Introducing small electron-withdrawing or electron-donating groups at positions 5 or 6 could modulate the electronic properties of the ring system, potentially improving binding affinity or metabolic stability. SAR studies on similar indole-based compounds have shown that such modifications can significantly impact bioactivity. nih.gov
Modification of the Furan Ring: The furan ring can be modified to explore its role in target engagement. For instance, replacing the furan with other five-membered heterocycles like thiophene (B33073) or thiazole (B1198619) could alter the molecule's geometric and electronic profile, leading to new interactions with the target protein. nih.gov
Alteration of the Methylene (B1212753) Spacer: The methylene group connecting the furan ring to the urea nitrogen provides conformational flexibility. Elongating or rigidifying this linker could orient the furan moiety into more favorable positions within a binding pocket, a strategy that has proven effective for other classes of inhibitors. nih.gov
| Modification Site | Type of Derivatization | Scientific Rationale and Potential Impact |
|---|---|---|
| Indole Ring | Substitution with halogens (e.g., -F, -Cl) at the 5-position | Enhance binding affinity through halogen bonding; improve metabolic stability and cell permeability. |
| Indole N-H group | Alkylation or acylation | Modulate hydrogen bonding capacity and explore additional binding pockets. May improve solubility. |
| Furan Ring | Bioisosteric replacement (e.g., with thiophene or pyridine) | Alter electronic and steric properties to improve target selectivity and pharmacokinetic profile. nih.gov |
| Methylene Bridge | Introduction of conformational constraints (e.g., cyclopropanation) | Reduce conformational flexibility to lock the molecule in a bioactive conformation, potentially increasing potency. |
Multi-Target Pharmacological Strategies for Complex Diseases
The "one molecule, one target" paradigm has been increasingly challenged by the complexity of diseases like cancer, neurodegenerative disorders, and inflammatory conditions, which involve multiple pathological pathways. Polypharmacology, the design of single chemical entities that can modulate multiple targets, has emerged as a promising strategy. wiley.commdpi.com The aryl urea scaffold is well-suited for developing multi-target drugs, as exemplified by kinase inhibitors like sorafenib, which acts on several receptor tyrosine kinases. nih.govnih.gov
Future research on this compound could explore its potential as a multi-target agent. Given that indole and urea derivatives are known to inhibit various enzyme families, particularly kinases, this compound could be screened against a panel of disease-relevant targets. nih.gov For example, in oncology, a compound that simultaneously inhibits a key proliferation-driving kinase and an angiogenic factor (like VEGFR-2) or an immune checkpoint protein (like PD-L1) could offer a synergistic therapeutic effect. nih.goved.ac.uk Designing such molecules requires a careful balance of activities to achieve the desired therapeutic window while minimizing off-target toxicities.
| Potential Target Combination | Associated Disease Area | Rationale for the this compound Scaffold |
|---|---|---|
| VEGFR-2 and PD-L1 | Cancer | Aryl ureas are validated scaffolds for inhibiting both angiogenesis (VEGFR-2) and immune evasion (PD-L1) pathways. nih.goved.ac.uk |
| CDKs and Glycogen Synthase Kinase-3 (GSK-3β) | Neurodegenerative Diseases (e.g., Alzheimer's) | Indole-based structures are known to inhibit kinases involved in tau hyperphosphorylation and cell cycle dysregulation. |
| p38 MAPK and TNF-α | Inflammatory Diseases (e.g., Rheumatoid Arthritis) | Urea-containing compounds have been explored as inhibitors of key inflammatory signaling pathways. |
Integration with Advanced Drug Discovery Platforms and Screening Methodologies
Advancing this compound from a lead compound to a clinical candidate requires the integration of modern drug discovery technologies. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of its analogues against specific biological targets, enabling the swift identification of potent and selective compounds. ewadirect.com HTS can be complemented by high-content screening (HCS), which uses automated imaging to assess a compound's effect on cellular morphology and function, providing deeper insights into its mechanism of action.
In silico methods are indispensable for accelerating the design-synthesize-test cycle. Virtual screening can computationally dock thousands of virtual analogues into the three-dimensional structure of a target protein, prioritizing compounds with the highest predicted binding affinity for synthesis. ewadirect.com Furthermore, early-stage screening for ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to avoid late-stage failures. nih.gov High-throughput ADME assays can predict a compound's solubility, permeability, metabolic stability, and potential for drug-drug interactions, guiding the selection of derivatives with favorable drug-like properties. nih.gov
| Platform / Methodology | Application in the Development of this compound |
|---|---|
| High-Throughput Screening (HTS) | Rapidly screen a library of synthesized analogues against one or more biological targets to identify hits. ewadirect.com |
| Virtual Screening / Molecular Docking | Predict binding modes and affinities of designed analogues to prioritize synthesis efforts and guide rational design. researchgate.net |
| High-Throughput ADME Screening | Evaluate key pharmacokinetic properties early in the discovery process to select candidates with better potential for in vivo efficacy. nih.gov |
| Fragment-Based Drug Discovery (FBDD) | Identify small molecular fragments that bind to the target, which can then be grown or linked to develop novel analogues of the lead compound. |
Collaborative Research Initiatives in Chemical Biology and Medicinal Chemistry
The journey of a drug from concept to clinic is a complex, multidisciplinary endeavor that necessitates extensive collaboration. The future development of this compound will benefit significantly from collaborative initiatives that bring together experts from different fields.
Such collaborations would typically involve:
Medicinal and Synthetic Chemists: Responsible for designing and synthesizing novel analogues and compound libraries. nih.gov
Structural Biologists: Who solve the crystal structures of the target proteins, alone or in complex with inhibitors, providing crucial insights for rational drug design.
Computational Chemists: Who use molecular modeling and virtual screening to predict the activity of new designs and help interpret experimental data.
Cell Biologists and Pharmacologists: Who develop and run the biological assays to determine compound efficacy and mechanism of action, both in vitro and in vivo.
Partnerships between academic research institutions, which often excel in basic science and target validation, and pharmaceutical companies, which have the resources and expertise for preclinical and clinical development, are particularly vital. These synergistic relationships can accelerate the translation of promising scientific discoveries into new medicines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea?
- The synthesis typically involves coupling indole derivatives with urea precursors. A two-step approach is often used:
Indole core formation : The Fischer indole synthesis (phenylhydrazine + carbonyl compounds under acidic conditions) generates the indole moiety .
Urea linkage : Reacting the indole derivative with a furan-containing isocyanate or via carbodiimide-mediated coupling (e.g., using triphosgene and amines) to form the urea bridge .
- Key reagents include triphosgene (for safe phosgene substitution) and anhydrous solvents (THF, DCM) to minimize side reactions .
Q. How is the structural integrity of this compound confirmed?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify connectivity of the furan, indole, and urea groups. For example, the indole NH proton appears as a broad singlet (~δ 10-12 ppm), while urea NH protons show two distinct peaks .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated [M+H] for CHNO: 256.1086) .
- X-ray crystallography : Resolves conformational details, such as planarity of the urea group and spatial orientation of the furan ring .
Advanced Research Questions
Q. What strategies optimize reaction yields for large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require purification to remove dimethylamine byproducts .
- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) accelerates urea bond formation, reducing reaction time from 24h to 6h .
- Design of Experiments (DoE) : Statistical optimization of temperature, stoichiometry, and catalyst loading improves yield reproducibility. For example, a Central Composite Design model identified 75°C and 1.2 eq. triphosgene as optimal .
Q. How can structural ambiguities in the urea moiety be resolved computationally?
- Density Functional Theory (DFT) : Calculates bond angles and torsional strain to predict stable conformers. For example, DFT analysis of similar urea derivatives revealed a 120° C-N-C bond angle, favoring intramolecular H-bonding .
- Molecular Dynamics (MD) : Simulates solvent interactions to explain crystallization tendencies (e.g., preferential solvation in ethanol vs. acetonitrile) .
Q. What methodologies assess its biological activity in cancer research?
- In vitro cytotoxicity assays : MTT or resazurin-based assays using human cancer cell lines (e.g., HeLa, MCF-7). IC values are compared to positive controls like doxorubicin .
- Target engagement studies : Fluorescence polarization assays screen for kinase inhibition (e.g., EGFR, VEGFR2) due to structural similarity to known indole-based inhibitors .
Q. How to address contradictory data in anti-inflammatory activity reports?
- Dose-response validation : Re-test activity across multiple concentrations (e.g., 1–100 μM) to identify non-linear effects.
- Cell-type specificity : Compare results in macrophages (RAW264.7) vs. epithelial cells (HEK293) to rule out off-target effects .
- Metabolic stability assays : LC-MS/MS quantifies compound degradation in cell media, which may explain variability in potency .
Data Contradiction Analysis
Q. Why do conflicting results arise in SAR studies of urea derivatives?
- Substituent effects : Electron-withdrawing groups on the furan ring (e.g., nitro) may enhance binding to hydrophobic kinase pockets, whereas electron-donating groups (e.g., methoxy) reduce activity .
- Assay conditions : Varying ATP concentrations (10 μM vs. 1 mM) in kinase assays alter IC values by 10-fold due to competitive inhibition .
Methodological Best Practices
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the urea product from unreacted indole .
- Stability testing : Store the compound under inert gas (N) at -20°C to prevent urea hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
